molecular formula C19H26N4O3S B6476424 1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide CAS No. 2640892-36-8

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide

Cat. No.: B6476424
CAS No.: 2640892-36-8
M. Wt: 390.5 g/mol
InChI Key: USVMYIOYFWIFIH-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methanesulfonyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide is further linked to a phenethyl group bearing a 4-(1-methylpyrazol-5-yl)phenyl substituent.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-22-18(8-12-21-22)16-5-3-15(4-6-16)7-11-20-19(24)17-9-13-23(14-10-17)27(2,25)26/h3-6,8,12,17H,7,9-11,13-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVMYIOYFWIFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₂N₄O₃S
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 2309587-02-6

The primary mechanism of action for this compound involves its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in the NAD+ salvage pathway. By inhibiting NAMPT, the compound may influence cellular metabolism and aging processes, potentially leading to therapeutic benefits in metabolic disorders and age-related diseases .

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Pyrazole derivatives have demonstrated inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. A study highlighted that certain pyrazoles showed enhanced cytotoxicity when combined with doxorubicin in breast cancer models .
  • Targeting Specific Kinases : The compound's structural features suggest potential activity against key oncogenic pathways, including the inhibition of BRAF(V600E) and EGFR, which are critical in many cancers .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Mechanisms : The inhibition of inflammatory mediators has been observed in various studies involving pyrazole compounds, suggesting their utility in treating inflammatory diseases .
  • Antibacterial Activity : Some derivatives have shown promising results against bacterial strains, indicating a broader scope of biological activity beyond oncology .

Case Studies

StudyFindings
Umesha et al. (2017)Identified significant cytotoxic effects of pyrazoles on MCF-7 and MDA-MB-231 breast cancer cells. Notably, combinations with doxorubicin enhanced efficacy.
Parish et al. (1984)Evaluated chloroquine-pyrazole analogues for antimalarial activity; several compounds showed significant in vitro activity against Plasmodium falciparum .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:

  • SAR Analysis : Modifications in the pyrazole ring and substituents significantly affect biological activity. For example, the presence of halogen substituents enhanced cytotoxicity against specific cancer cell lines .
  • Biochemical Pathways : The interaction with NAMPT suggests that these compounds may also play roles in regulating NAD+ levels, impacting energy metabolism within cells .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound SC17-0120
Piperidine Substituent 1-Methanesulfonyl 1-Methanesulfonyl
Core Linker Phenethyl group with 4-(1-methylpyrazol-5-yl)phenyl Ethyl group connected to 1,2,4-oxadiazole
Pyrazole Position 5-position (attached to phenyl ring) 4-position (directly linked to carboxamide)
Additional Heterocycle None 1,2,4-Oxadiazole ring
Key Functional Groups Carboxamide, methanesulfonyl, pyrazole Carboxamide, methanesulfonyl, pyrazole, oxadiazole

Key Differences and Implications

Linker and Heterocyclic Motifs: The target compound employs a phenethyl-pyrazole-phenyl linker, which may enhance lipophilicity and π-π stacking interactions with hydrophobic binding pockets. In contrast, SC17-0120 incorporates a 1,2,4-oxadiazole ring, a heterocycle known to improve metabolic stability and hydrogen-bonding capacity .

Pyrazole Substitution :

  • The 5-position pyrazole in the target compound vs. the 4-position pyrazole in SC17-0120 may alter electronic properties and steric interactions. Pyrazole orientation influences binding to enzymes like kinases, where substituent placement affects ATP-competitive inhibition.

Pharmacokinetic Considerations :

  • The oxadiazole in SC17-0120 may enhance oral bioavailability due to its balanced hydrophilicity, whereas the phenethyl group in the target compound could increase logP, favoring membrane permeability but risking higher metabolic clearance.

Hypothetical Activity Profiles

While direct pharmacological data is unavailable, structural analogs suggest:

  • Target Compound: Potential kinase inhibition (e.g., JAK or PI3K families) due to the pyrazole-phenyl motif’s resemblance to ATP-competitive inhibitors.
  • SC17-0120 : Possible GPCR modulation (e.g., serotonin or histamine receptors) via oxadiazole-mediated hydrogen bonding and piperidine sulfonyl interactions.

Limitations of Available Evidence

The evidence provided lacks explicit biological or physicochemical data for both compounds. Structural comparisons are inferred from nomenclature and known heterocyclic chemistry principles . Further studies using tools like SHELX (for crystallographic analysis) or in vitro assays would be required to validate binding modes and potency .

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